molecular formula C10H12BrNO B13676202 7-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline

7-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline

Cat. No.: B13676202
M. Wt: 242.11 g/mol
InChI Key: AFASUXRWRDVFMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline typically involves the bromination of 6-methoxy-1,2,3,4-tetrahydroquinoline. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 7-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity to biological targets. The compound can modulate enzymatic activities and receptor functions, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 7-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

7-bromo-6-methoxy-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C10H12BrNO/c1-13-10-5-7-3-2-4-12-9(7)6-8(10)11/h5-6,12H,2-4H2,1H3

InChI Key

AFASUXRWRDVFMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCCN2)Br

Origin of Product

United States

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